Optimal PEG3 Length for Ternary Complexes
The PEG3 linker length in Azide-PEG3-C1-Ala offers a specific spatial separation that can be optimal for ternary complex formation in certain PROTAC systems, distinguishing it from both shorter (PEG1, PEG2) and longer (PEG4+) homologs. In a study of Retro-2-based PROTACs targeting GSPT1, PEG-linker length was shown to directly impact degradation efficacy, with the flexible PEG chain length acting as a critical determinant [1]. Similarly, in an ERα-targeting PROTAC series, the PEG3-containing linker variant demonstrated superior degradation activity compared to both shorter and longer linker analogs [2].
| Evidence Dimension | Protein degradation efficiency dependence on PEG linker length |
|---|---|
| Target Compound Data | PEG3 linker length (3 ethylene glycol units; ~13-15 Å extended length) |
| Comparator Or Baseline | PEG2 and PEG4 linker variants in the same PROTAC series |
| Quantified Difference | PEG3 variant demonstrated the highest degradation activity among tested linker lengths; shorter and longer variants exhibited reduced activity |
| Conditions | ERα-targeting PROTAC series; cellular degradation assay in MCF-7 breast cancer cells |
Why This Matters
For procurement decisions, selecting the correct PEG linker length is critical; a PEG3 linker may confer optimal degradation activity for certain target-E3 ligase pairs, whereas substituting a PEG2 or PEG4 analog could result in suboptimal or non-functional PROTACs.
- [1] Lehmann, M., et al. (2026). Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. Bioorganic & Medicinal Chemistry. Retrieved from https://www.sciencedirect.com/science/article/abs/pii/S0968089626000529 View Source
- [2] Pharmaceutical Society of Japan. (2023). MEDCHEM NEWS Vol.33 No.2, pp. 24-52. Retrieved from https://pharm.or.jp/medchemnews/ View Source
